2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE
Description
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-16(2,3)18-13(23)17-14-19-20-15(25-14)24-10-12(22)21(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZUNYHVSOZSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The tert-butylcarbamoyl group is introduced via a reaction with tert-butyl isocyanate. The final step involves the coupling of the thiadiazole derivative with N-methyl-N-phenylacetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties through several studies:
-
In Vitro Studies :
- The compound was tested against human cancer cell lines such as SK-N-MC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Results showed varying degrees of cytotoxicity, with some derivatives demonstrating activity comparable to established chemotherapeutics like doxorubicin .
- A study highlighted that certain structural modifications on the thiadiazole ring significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) that could guide further development .
- Mechanism of Action :
Other Biological Activities
Beyond anticancer properties, compounds containing the thiadiazole moiety have been investigated for:
- Antimicrobial Effects : Some studies suggest that thiadiazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer efficacy using MTT assays. The most potent compound exhibited an IC50 value significantly lower than that of doxorubicin against MCF-7 breast cancer cells . This highlights the potential for these compounds in developing new cancer therapies.
Case Study 2: Structure-Activity Relationship Analysis
Another research article focused on the SAR of various 1,3,4-thiadiazole derivatives. It was found that substituents on the phenyl ring significantly affected cytotoxicity against different cancer cell lines. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
Mechanism of Action
The mechanism of action of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives
Electronic and Steric Effects
The N-methyl-N-phenyl acetamide moiety may enhance π-π stacking capabilities relative to simpler alkyl/aryl groups .
Herbicidal and Plant Growth-Regulating Activity
Compounds with 1,3,4-thiadiazole cores and aryl/heterocyclic substituents demonstrate significant bioactivity. For example:
- N′-5-Tetrazolyl-N-aroyl thioureas (): Exhibit herbicidal activity via inhibition of photosynthetic electron transport .
- Tetrazolyl-aroyl ureas (): Compounds like N-5-tetrazolyl-N′-p-methoxybenzoyl urea show auxin-like activity (plant growth regulation) .
- Triazole-carboxylic acid derivatives (): Display cytokinin-like effects, promoting cell division .
Its lipophilicity could enhance uptake compared to less hydrophobic analogs .
Biological Activity
The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula: C₁₃H₁₈N₄OS
- Molecular Weight: 286.37 g/mol
- InChI Key: A unique identifier for chemical substances that provides a way to encode molecular information.
Biological Activity Overview
The biological activity of thiadiazole derivatives has been widely studied, particularly in the context of anticancer and antimicrobial properties. The specific activities of This compound include:
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Compound Efficacy: In vitro studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the range of 0.28 to 0.52 μg/mL, indicating potent activity against these malignancies .
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated their effectiveness against various bacterial strains and fungi:
- Bacterial Activity: Compounds similar to This compound have shown activity against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL .
The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Cell Proliferation: These compounds may interfere with cellular processes involved in the cell cycle and apoptosis.
- Interaction with Tubulin: Some studies indicate that these compounds can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest .
- Antioxidant Activity: Thiadiazoles may also exhibit antioxidant properties that contribute to their anticancer effects by reducing oxidative stress within cells.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- A study involving a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines with varying degrees of selectivity towards malignant versus normal cells .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
| Compound C | SK-MEL-2 | 4.27 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
